4-Fluorophenyl Enhances Anti-Mycobacterial Potency
In a systematic SAR study of 3-phenyl-substituted pyrazolo[1,5-a]pyrimidin-7-amines, compounds bearing a 4-fluoro substituent on the 3-phenyl ring (e.g., compound 18) exhibited MIC₉₀ values in the MABA assay that were >5.5-fold more potent than the unsubstituted phenyl comparator (compound 11), and >7.5-fold more potent in the complementary LORA assay [1]. This potency advantage was confirmed across multiple 5-substituent and 7-amino side-chain variants, leading the authors to fix the 3-(4-fluorophenyl) group as the optimal substituent for all subsequent compound optimization campaigns [1]. While the exact target compound (N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine) was not directly tested in this study, it inherits the identical 3-(4-fluorophenyl)-5-methyl pharmacophore that drove the observed potency enhancement.
| Evidence Dimension | In vitro anti-mycobacterial potency (MABA MIC₉₀) |
|---|---|
| Target Compound Data | Not directly measured for this exact compound; shares 3-(4-fluorophenyl)-5-methyl pharmacophore with active series |
| Comparator Or Baseline | Compound 11 (3-unsubstituted phenyl analog): MIC₉₀ baseline; Compound 18 (3-(4-fluorophenyl) analog): MIC₉₀ >5.5-fold lower (more potent) than compound 11 |
| Quantified Difference | >5.5-fold potency gain for 4-fluorophenyl over unsubstituted phenyl in MABA assay; >7.5-fold in LORA assay |
| Conditions | MABA (Microplate Alamar Blue Assay) and LORA (Low-Oxygen Recovery Assay) against Mycobacterium tuberculosis H37Rv |
Why This Matters
For procurement decisions in anti-mycobacterial drug discovery programs, this SAR evidence indicates that analogs lacking the 4-fluorophenyl group (e.g., 3-phenyl or 3-(4-chlorophenyl) variants) are unlikely to match the potency threshold established by 4-fluorophenyl-bearing compounds, making the target compound's specific substitution pattern a rational selection criterion.
- [1] Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. Pharmaceuticals 2022, 15 (9), 1125. (Table 1: MABA and LORA MIC₉₀ data for compounds 11–21; 4-F and 4-OMe substituted compounds were >5.5-fold and >7.5-fold more potent than unsubstituted phenyl.) View Source
